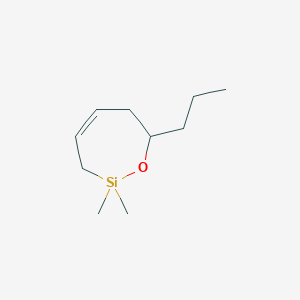
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- is a chemical compound with the molecular formula C10H20OSi and a molecular weight of 184.354 g/mol . This compound is part of the silacycloheptene family, which features a silicon atom integrated into a seven-membered ring structure. The presence of both oxygen and silicon atoms in the ring imparts unique chemical properties to this compound.
Vorbereitungsmethoden
The synthesis of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- typically involves the reaction of appropriate silicon-containing precursors with organic compounds under controlled conditions. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve the use of catalysts and optimized reaction parameters to ensure efficient synthesis .
Analyse Chemischer Reaktionen
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The compound can undergo substitution reactions where functional groups attached to the silicon or carbon atoms are replaced with other groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of more complex silicon-containing compounds and materials.
Biology: The compound’s unique structure makes it a subject of interest in studies related to silicon-based life forms and biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- involves interactions with molecular targets such as enzymes and receptors. The silicon atom in the compound’s structure can form stable bonds with various biomolecules, influencing their activity and function. Pathways involved in its mechanism of action include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- include:
1-Oxa-2-silacyclopentane, 2,2-dimethyl-: This compound has a five-membered ring structure and different chemical properties due to the smaller ring size.
1-Oxa-2-silacyclohexane, 2,2-dimethyl-: Featuring a six-membered ring, this compound also exhibits distinct reactivity and stability compared to the seven-membered ring structure.
The uniqueness of 1-Oxa-2-silacyclohept-4-ene, 2,2-dimethyl-7-propyl- lies in its seven-membered ring structure, which imparts specific chemical and physical properties not found in its smaller-ring counterparts.
Eigenschaften
CAS-Nummer |
917470-21-4 |
|---|---|
Molekularformel |
C10H20OSi |
Molekulargewicht |
184.35 g/mol |
IUPAC-Name |
2,2-dimethyl-7-propyl-6,7-dihydro-3H-oxasilepine |
InChI |
InChI=1S/C10H20OSi/c1-4-7-10-8-5-6-9-12(2,3)11-10/h5-6,10H,4,7-9H2,1-3H3 |
InChI-Schlüssel |
VJCABBOHXCBYKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CC=CC[Si](O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


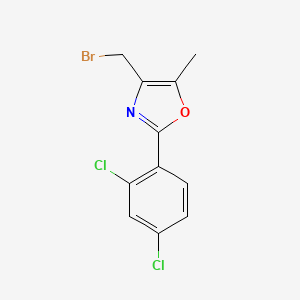
![Trimethyl{2-[3-(phenylsulfanyl)but-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14201376.png)
![2-{[2-Amino-4-(fluoromethyl)phenyl]sulfanyl}-N,N-dimethylbenzamide](/img/structure/B14201383.png)

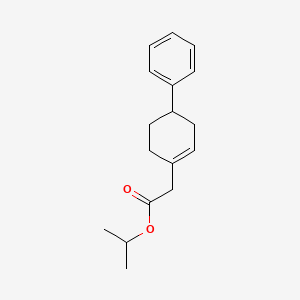
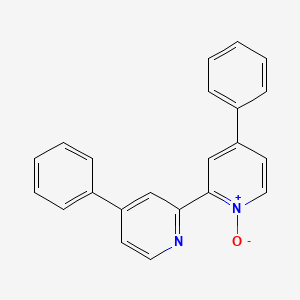



![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-methoxyphenyl)-](/img/structure/B14201427.png)
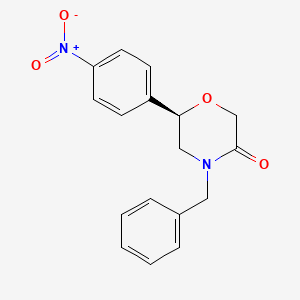
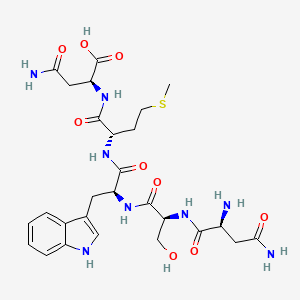

![Trimethyl[3-(9-methyl-9H-fluoren-9-YL)propyl]silane](/img/structure/B14201464.png)
